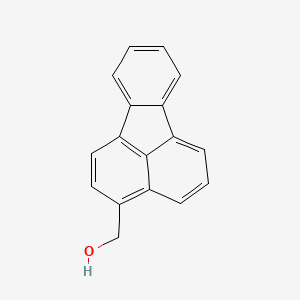
3-Fluoranthenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoranthenemethanol is a chemical compound derived from fluoranthene, a polycyclic aromatic hydrocarbon (PAH). Fluoranthene itself is known for its unique structure, which consists of fused naphthalene and benzene units connected by a five-membered ring. This compound is often studied for its fluorescence properties and its role in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenemethanol typically involves the functionalization of fluoranthene. One common method includes the cycloaddition reactions using acrylonitrile and dialkyl acetylenedicarboxylates. These reactions are carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of fluoranthene as a starting material. The process may include steps such as halogenation, followed by nucleophilic substitution to introduce the methanol group.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoranthenemethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated fluoranthene derivatives with nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenone derivatives, while reduction can produce fluoranthenemethanol.
Wissenschaftliche Forschungsanwendungen
3-Fluoranthenemethanol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the development of dyes and pigments due to its stable fluorescence characteristics.
Wirkmechanismus
The mechanism by which 3-Fluoranthenemethanol exerts its effects is primarily through its interaction with molecular targets in biological systems. Its fluorescence properties allow it to bind to specific proteins or nucleic acids, making it a valuable tool in molecular biology. The pathways involved often include fluorescence resonance energy transfer (FRET) and other photophysical processes .
Vergleich Mit ähnlichen Verbindungen
Fluoranthene: The parent compound, known for its fluorescence and structural properties.
9-Fluorenemethanol: Another methanol derivative with similar chemical properties but different structural features.
Phenanthrene: A PAH with a similar structure but different reactivity and applications.
Uniqueness: 3-Fluoranthenemethanol stands out due to its specific fluorescence properties and its ability to undergo a wide range of chemical reactions. Its applications in scientific research, particularly in biological imaging and chemical synthesis, highlight its versatility and importance in various fields .
Eigenschaften
CAS-Nummer |
70249-46-6 |
|---|---|
Molekularformel |
C17H12O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
fluoranthen-3-ylmethanol |
InChI |
InChI=1S/C17H12O/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9,18H,10H2 |
InChI-Schlüssel |
VEBZMHDHLUNFCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















